molecular formula C17H20N2O2 B2678708 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide CAS No. 851406-53-6

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2678708
CAS RN: 851406-53-6
M. Wt: 284.359
InChI Key: QUKUFIDNQNNJRZ-UHFFFAOYSA-N
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Description

“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide” is a chemical compound with a complex structure. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in scientific research .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized using various methods . For instance, one method involves a triethylamine-mediated O-acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a quinoline moiety, which can display different tautomeric forms .

Scientific Research Applications

Synthesis Methodologies

  • Innovative Synthesis Techniques : Research has explored the tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, providing a method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This process indicates the compound's potential as a precursor or intermediate in complex organic syntheses (Q. Ding, Zhiyong Wang, Jie Wu, 2009).

Biological Evaluation

  • Anticancer Properties : A series of quinolinone-3-aminoamide derivatives, including compounds structurally related to the specified compound, were synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This study highlights the compound's potential framework for developing new anticancer agents (D. Matiadis, V. Stefanou, et al., 2013).

Chemical Properties and Reactions

  • Regioselectivity in Chemical Reactions : The study of the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the selective chemical modifications that can be applied to similar compounds. This contributes to the understanding of how such compounds can be chemically altered for various applications (P. N. Batalha, L. Forezi, et al., 2019).

Antimicrobial Activities

  • Antimicrobial Potential : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrate the compound's relevance in creating derivatives with significant antibacterial and antifungal activities. This suggests its utility in developing new antimicrobial agents (N. Patel, S. D. Patel, 2010).

Pharmaceutical Applications

  • Drug Development Processes : The process for the preparation of an amorphous, peptide-like diabetes drug indicates the potential use of related compounds in pharmaceutical manufacturing, emphasizing the importance of efficient synthesis methods for drug development (Y. Sawai, T. Yamane, et al., 2010).

Halogen Bonding in Crystal Structures

  • Structural Analysis via Halogen Bonding : Research on quinolone compounds featuring O...I halogen bonding showcases the importance of such interactions in determining the crystal structures of these compounds. This has implications for the design and synthesis of new materials and drugs by leveraging halogen bonding (Jurica Bauer, D. Milić, Marina Modrić, 2009).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-10-3-4-11(2)15-14(10)9-13(17(21)19-15)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUFIDNQNNJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide

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